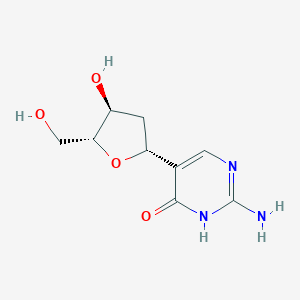

2'-Deoxypseudoisocytidine

Description

Historical Context and Significance of C-Nucleosides in Nucleic Acid Science

The study of nucleosides, the fundamental components of nucleic acids, dates back to the late 19th and early 20th centuries with the work of scientists like Friedrich Miescher and Albrecht Kossel. conductscience.com However, the discovery of naturally occurring C-nucleosides, such as pseudouridine, showdomycin, and formycin, marked a significant milestone in the field. nih.gov These compounds, in which the glycosidic bond is a C-C linkage, demonstrated that nature's repertoire of nucleic acid components was broader than initially thought. nih.gov

The key distinction of C-nucleosides is their carbon-carbon bond between the sugar and the base, which renders them stable to the acidic conditions that would typically cleave the C-N glycosidic bond in standard nucleosides, a process known as depurination. rsc.org This inherent stability, coupled with the remarkable biological activities of many natural C-nucleosides as antibiotics and antitumor agents, spurred significant interest among organic chemists. nih.gov This led to the synthesis of a vast number of non-natural C-nucleosides with diverse heterocyclic bases. nih.gov The exploration of these synthetic analogs has been crucial for understanding structure-activity relationships and has expanded their application beyond therapeutic potential into tools for studying nucleic acid structure, RNA-protein interactions, and as spectroscopic probes for DNA dynamics. nih.gov The growing importance of C-nucleosides is further highlighted by their recent application in translational medicine and synthetic biology, including their essential role in the development of mRNA vaccines. acs.org

Rationale for Investigating 2'-Deoxypseudoisocytidine Analogs as Research Tools

The investigation into this compound and its analogs is driven by their utility as specialized research tools in molecular biology and biotechnology. medchemexpress.comevitachem.com One of the primary applications of this compound is in the design of oligonucleotides for specific research purposes. medchemexpress.comtandfonline.com

A key rationale for its use stems from its function as a neutral substitute for protonated cytidine (B196190) in the formation of DNA triple helices. tandfonline.com This property is particularly valuable in antisense and antigene technologies. Furthermore, oligonucleotides containing this compound are employed as allele-specific blocker probes. medchemexpress.com This allows for the precise discrimination of sequence variations, such as single nucleotide polymorphisms (SNPs) or insertions and deletions, making it a powerful tool for genetic analysis and diagnostics. medchemexpress.com

The unique base-pairing capabilities of this compound and its analogs also make them valuable agents for investigating the intricate structures and functions of DNA and RNA. medchemexpress.com By incorporating these synthetic nucleosides into nucleic acid strands, researchers can modulate and study base-pairing interactions, leading to a deeper understanding of nucleic acid recognition and dynamics. The development of efficient synthetic routes, such as those utilizing Heck-coupling chemistry, has made the phosphoramidite (B1245037) building block of this compound more accessible for incorporation into custom DNA oligonucleotides, furthering its application in these research areas. tandfonline.comnih.gov

Data Tables

Table 1: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 65358-18-1 |

| Molecular Formula | C9H13N3O3 |

| Classification | Nucleoside Analogue |

| Key Structural Features | C-nucleoside, 2'-deoxy sugar |

| Primary Research Use | Biochemical research tool |

This table is generated based on information from multiple sources. medchemexpress.comtargetmol.combiosynth.com

Table 2: Notable C-Nucleosides and their Significance

| Compound Name | Significance |

|---|---|

| Pseudouridine | Naturally occurring C-nucleoside found in RNA; used in therapeutic mRNA applications. nih.govacs.org |

| Showdomycin | Naturally occurring C-nucleoside antibiotic. nih.gov |

| Formycin | Naturally occurring C-nucleoside with antitumor properties. nih.gov |

| Pyrazomycin | Naturally occurring C-nucleoside with antiviral activity. nih.gov |

| Remdesivir | Synthetic C-nucleoside with antiviral properties, notably used against SARS-CoV-2. acs.org |

Structure

3D Structure

Properties

IUPAC Name |

2-amino-5-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O4/c10-9-11-2-4(8(15)12-9)6-1-5(14)7(3-13)16-6/h2,5-7,13-14H,1,3H2,(H3,10,11,12,15)/t5-,6+,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDKDGROGVFITCK-RRKCRQDMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1C2=CN=C(NC2=O)N)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1C2=CN=C(NC2=O)N)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Strategies for 2 Deoxypseudoisocytidine and Its Derivatives

Stereoselective Synthesis of 2'-Deoxypseudoisocytidine Scaffolds

The creation of the C-glycosidic bond in this compound with the correct stereochemistry is a key challenge in its synthesis. Various methods have been developed to address this, with palladium-mediated cross-coupling reactions being particularly prominent.

Palladium-Mediated Glycal-Aglycon Coupling Approaches

Palladium-catalyzed coupling reactions between furanoid glycals (cyclic enol ethers derived from sugars) and nucleobase precursors (aglycons) represent a powerful strategy for the synthesis of C-nucleosides. tandfonline.comtandfonline.com This approach allows for the direct formation of the carbon-carbon bond between the anomeric carbon of the sugar moiety and the nucleobase.

In a typical reaction, a protected furanoid glycal is coupled with a halogenated or triflated derivative of pseudoisocytosine in the presence of a palladium(0) catalyst. The choice of ligands, solvents, and reaction conditions is critical for achieving high yields and stereoselectivity. The reaction proceeds through an oxidative addition of the palladium catalyst to the aglycon, followed by insertion of the glycal double bond and subsequent reductive elimination to furnish the desired C-nucleoside.

While the direct application of this method to this compound is a logical extension, much of the foundational work has been demonstrated with related C-nucleoside systems. tandfonline.com The principles established in these syntheses, such as controlling the stereochemical outcome through the choice of protecting groups on the glycal and the specific palladium catalyst system employed, are directly applicable to the synthesis of this compound scaffolds.

Heck-Chemistry-Based Synthetic Routes

Heck-type reactions have emerged as a robust and efficient method for the synthesis of this compound. nih.gov This strategy involves the palladium(0)-mediated coupling of a protected furanoid glycal with a suitably functionalized pseudoisocytosine derivative. nih.govacs.org

The Heck reaction offers a convergent and stereoselective pathway to the this compound scaffold, making it an attractive method for both laboratory-scale synthesis and potential scale-up.

Synthesis of Phosphoramidate (B1195095) Prodrugs of this compound

To enhance the cellular uptake and intracellular delivery of the monophosphate form of this compound, phosphoramidate prodrugs, often referred to as ProTides, have been developed. nih.govnih.govtandfonline.comwikipedia.org This technology masks the negative charges of the phosphate (B84403) group, allowing the molecule to more readily cross cell membranes.

Design Principles for Enhanced Phosphoramidate Activation

The design of phosphoramidate prodrugs of this compound follows the principles of the ProTide technology. nucana.com This approach involves masking the phosphate group with an aryl group and an amino acid ester. nih.govnih.gov The activation of these prodrugs intracellularly is a multi-step enzymatic process. nih.gov

The key design elements for efficient activation include:

Aryl Group: An electron-withdrawing group on the aryl moiety can enhance the rate of hydrolysis.

Amino Acid Ester: The choice of amino acid and its ester can influence the rate of enzymatic cleavage by carboxyesterases. L-alanine is a commonly used amino acid. nih.gov

Phosphorus Center: The stereochemistry at the phosphorus atom can significantly impact the biological activity and the rate of enzymatic activation. tandfonline.com

A general synthetic procedure for preparing these prodrugs involves the reaction of a 3'-O-protected this compound with a phosphorochloridate reagent. cardiff.ac.uknih.gov However, the unique reactivity of C-nucleosides compared to their N-nucleoside counterparts can lead to side reactions, such as phosphorylation of the enolizable keto group of the nucleobase. cardiff.ac.uknih.gov Careful control of the reaction conditions and protecting group strategy is therefore essential.

Stereochemical Considerations in Prodrug Synthesis

The synthesis of phosphoramidate prodrugs of this compound typically results in a mixture of diastereomers at the phosphorus center. nih.gov These diastereomers can exhibit different biological activities and metabolic profiles. tandfonline.com Therefore, the development of stereoselective synthetic methods is highly desirable.

One approach to achieve stereocontrol is through the use of chiral auxiliaries. An oxazaphospholidine method has been developed for the stereocontrolled synthesis of O-aryl phosphoramidate nucleotide prodrugs. nih.gov This one-pot process involves the condensation of a nucleoside 5'-oxazaphospholidine derivative with a phenol, followed by bromination and reaction with an amine, yielding the target compound with high stereoselectivity. nih.gov While demonstrated for other nucleosides, this methodology presents a promising avenue for the stereoselective synthesis of this compound phosphoramidate prodrugs.

The separation of diastereomers can also be achieved by chromatographic methods, allowing for the evaluation of the individual stereoisomers. The unambiguous assignment of the stereochemistry is often accomplished through X-ray crystallography. uwaterloo.ca

Chemical Modifications for Oligonucleotide Incorporation

For this compound to be incorporated into synthetic oligonucleotides, it must be converted into a phosphoramidite (B1245037) building block. This requires specific chemical modifications to the sugar moiety. The standard method for oligonucleotide synthesis is the solid-phase phosphoramidite method.

The synthesis of the this compound phosphoramidite involves the protection of the 5'-hydroxyl group, typically with a dimethoxytrityl (DMT) group, and the phosphitylation of the 3'-hydroxyl group. The exocyclic amino group of the pseudoisocytosine base may also require protection, for example, with an acetyl group, to prevent side reactions during oligonucleotide synthesis. cardiff.ac.uknih.gov

The resulting phosphoramidite can then be used in an automated DNA synthesizer to incorporate this compound at specific positions within an oligonucleotide sequence. acs.org The presence of this compound in oligonucleotides can be used to study DNA structure and recognition, and to develop therapeutic oligonucleotides with modified properties. For instance, oligonucleotides containing 2'-O-methylpseudoisocytidine have been studied for their ability to form triplex structures with DNA. acs.org

Data Tables

Table 1: Key Synthetic Reactions for this compound and its Derivatives

| Reaction Type | Key Reagents and Conditions | Purpose | Reference |

|---|---|---|---|

| Heck Coupling | N-protected pseudoisocytosine, silyl-protected furanoid glycal, Pd(0) catalyst | Stereoselective formation of the C-glycosidic bond | nih.gov |

| Phosphoramidate Prodrug Synthesis | 3'-O-protected this compound, phosphorochloridate | To enhance cellular uptake and delivery of the monophosphate | cardiff.ac.uknih.gov |

Table 2: Common Protecting Groups in the Synthesis of this compound Derivatives

| Functional Group | Protecting Group | Purpose |

|---|---|---|

| 5'-Hydroxyl | Dimethoxytrityl (DMT) | Protection during phosphitylation and oligonucleotide synthesis |

| 3'-Hydroxyl | Silyl groups (e.g., TBDMS) | Temporary protection during synthesis |

Synthesis of Phosphoramidite Derivatives

The incorporation of this compound (dPIC) into oligonucleotides is achieved through solid-phase synthesis, a process that necessitates the preparation of a phosphoramidite derivative of the nucleoside. This involves a multi-step synthetic sequence aimed at protecting reactive functional groups and activating the 3'-hydroxyl for subsequent coupling reactions on the solid support.

A key intermediate in this synthesis is the N-acetyl-2'-deoxypseudoisocytidine. The exocyclic amino group of dPIC is typically protected with an acetyl group to prevent unwanted side reactions during oligonucleotide synthesis. This protection is crucial for directing the subsequent reactions to the desired hydroxyl groups of the deoxyribose sugar.

The synthesis of the phosphoramidite building block generally follows a well-established pathway for nucleoside modification. The primary steps include:

Protection of the 5'-Hydroxyl Group: The 5'-hydroxyl group of the N-acetyl-2'-deoxypseudoisocytidine is selectively protected with a dimethoxytrityl (DMT) group. This acid-labile protecting group is essential as it allows for the monitoring of coupling efficiency during solid-phase synthesis and is readily removed to enable chain elongation.

Phosphitylation of the 3'-Hydroxyl Group: The final step in preparing the phosphoramidite monomer is the reaction of the 3'-hydroxyl group with a phosphitylating agent. A commonly used reagent for this purpose is 2-cyanoethyl N,N-diisopropylchlorophosphoramidite. This reaction, carried out under anhydrous conditions in the presence of a mild base, introduces the phosphoramidite moiety at the 3'-position, rendering the nucleoside ready for automated DNA synthesis.

The resulting 5'-O-DMT-N-acetyl-2'-deoxypseudoisocytidine-3'-O-(N,N-diisopropyl-2-cyanoethyl)phosphoramidite is then purified and can be used as a building block in standard solid-phase oligonucleotide synthesis protocols.

| Step | Reaction | Reagents and Conditions | Purpose |

| 1 | Acetylation | Acetic anhydride, pyridine | Protection of the exocyclic amino group |

| 2 | 5'-O-DMT Protection | Dimethoxytrityl chloride (DMT-Cl), pyridine | Protection of the 5'-hydroxyl group |

| 3 | 3'-O-Phosphitylation | 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite, N,N-diisopropylethylamine (DIPEA) | Introduction of the phosphoramidite moiety for solid-phase synthesis |

Introduction of Functional and Reporter Groups for Probing

The ability to attach functional and reporter groups to this compound is of significant interest for various biochemical and diagnostic applications. These modifications can be introduced either at the nucleoside level before its incorporation into an oligonucleotide or post-synthetically on the assembled oligonucleotide. The choice of strategy depends on the nature of the desired functional group and its compatibility with the conditions of solid-phase DNA synthesis.

One common approach for functionalization involves the introduction of a linker arm at a suitable position on the pseudoisocytosine base. This linker can then be used to conjugate a variety of molecules, such as fluorescent dyes, biotin, or other reporter groups. The site of attachment is critical to ensure that the modification does not interfere with the hydrogen bonding properties of the nucleobase, which are essential for its intended applications in triple-helix formation and other recognition events.

Strategies for introducing such functionalities often involve the chemical modification of the pseudoisocytosine ring. While direct functionalization of the this compound nucleobase presents synthetic challenges, alternative approaches can be employed. These include the synthesis of a modified heterocyclic base with a pre-installed linker, which is then coupled to the deoxyribose sugar to form the desired nucleoside.

Post-synthetic modification offers another versatile route for labeling oligonucleotides containing this compound. In this method, a reactive group is incorporated into the oligonucleotide during synthesis. This reactive handle can then be selectively targeted with a reporter group that has a complementary reactive functionality. For example, an amino-modified linker can be introduced, which can subsequently be reacted with an N-hydroxysuccinimide (NHS) ester of a fluorescent dye. This approach allows for the incorporation of a wide range of reporter groups that may not be stable under the conditions of oligonucleotide synthesis.

| Modification Strategy | Description | Example Application |

| Pre-synthetic Modification | A functional group or linker is attached to the pseudoisocytosine base before the synthesis of the phosphoramidite. | Synthesis of a phosphoramidite with a protected amino-linker for subsequent labeling. |

| Post-synthetic Modification | A reactive group is incorporated into the oligonucleotide containing this compound, which is then labeled after synthesis. | Reaction of an amino-modified oligonucleotide with a fluorescent dye NHS ester. |

Biochemical and Molecular Recognition Mechanisms of 2 Deoxypseudoisocytidine Analogs

Enzymatic Processing and Metabolite Formation Pathways

The biological activity of nucleoside analogs like 2'-Deoxypseudoisocytidine is contingent upon their cellular uptake and subsequent conversion into their active triphosphate forms. This biotransformation is a multi-step process mediated by various cellular enzymes.

Substrate Specificity of Nucleoside Kinases and Phosphoramidases

The initial and often rate-limiting step in the activation of this compound is its phosphorylation to the monophosphate derivative. This reaction is catalyzed by nucleoside kinases. Deoxycytidine kinase (dCK) is a key enzyme responsible for the phosphorylation of deoxycytidine and its analogs. nih.gov The efficiency of phosphorylation can be influenced by the nature of the phosphate (B84403) donor, with UTP sometimes being a better donor than ATP for certain analogs. nih.gov The substrate specificity of dCK is not absolute, and it can phosphorylate a range of cytidine (B196190) analogs, making it a crucial enzyme for the activation of compounds like dPIC. While specific kinetic data for the phosphorylation of this compound by various kinases are not extensively documented in publicly available literature, the general principle of its activation via cellular kinases is well-established. evitachem.com

To enhance cellular uptake and bypass the initial phosphorylation step, this compound can be administered as a phosphoramidate (B1195095) prodrug (ProTide). nih.gov These prodrugs mask the phosphate group, increasing lipophilicity and facilitating cell entry. Once inside the cell, phosphoramidases, such as the human histidine triad (B1167595) nucleotide-binding protein (Hint), hydrolyze the phosphoramidate moiety to release the monophosphate form of the drug. nih.govcardiff.ac.uk This strategy has been successfully applied to various nucleoside analogs to improve their therapeutic potential. nih.gov

Intracellular Biotransformation and Nucleotide Release

Following its uptake, either as the free nucleoside or as a prodrug, this compound undergoes a series of intracellular transformations to become biologically active. If taken up as a free nucleoside, it is sequentially phosphorylated by cellular kinases to its monophosphate, diphosphate, and finally, its active triphosphate form (dPICTP).

Interactions with DNA and RNA Polymerases

The active triphosphate form of this compound, dPICTP, can act as a substrate for DNA and RNA polymerases, leading to its incorporation into newly synthesized nucleic acid strands. This incorporation is a key mechanism through which dPIC exerts its biological effects.

Mechanisms of Incorporation into Nascent Nucleic Acid Strands

DNA polymerases catalyze the addition of deoxynucleoside triphosphates (dNTPs) to a growing DNA chain. acs.org The selection of the correct dNTP is based on Watson-Crick base pairing with the template strand. Analogs like dPICTP can be recognized by DNA polymerases and incorporated into the nascent DNA. nih.govnih.gov The efficiency of incorporation depends on the specific polymerase and the sequence context of the template DNA. nih.gov Some polymerases are more tolerant of modified bases than others. For instance, studies with other C5-modified deoxycytidine triphosphate analogs have shown that polymerases like Taq and Tth can incorporate these modified nucleotides. nih.gov

While RNA polymerases primarily use ribonucleoside triphosphates (rNTPs) as substrates, some mutant RNA polymerases, such as certain variants of T7 RNA polymerase, can incorporate 2'-deoxynucleotides. bigcontent.iowikipedia.org The "trigger loop" of RNA polymerase II is a key structural element involved in substrate selection, and mutations in this region can alter the enzyme's fidelity and ability to discriminate between rNTPs and dNTPs. nih.govmpg.de Therefore, it is plausible that dPICTP could be incorporated into RNA by certain viral or mutant RNA polymerases, or under specific cellular conditions.

Effects on Polymerase Fidelity and DNA/RNA Chain Elongation

The incorporation of a nucleotide analog can affect the fidelity and processivity of DNA and RNA polymerases. Polymerase fidelity refers to the accuracy of nucleotide insertion, and it is maintained by both correct nucleotide selection and proofreading mechanisms. wikipedia.orgneb.comneb-online.de Many high-fidelity DNA polymerases possess a 3'→5' exonuclease activity that can remove a misincorporated nucleotide. neb.comwikipedia.org The presence of an unnatural base like dPIC in the template or as an incoming nucleotide can alter the geometry of the active site, potentially leading to increased error rates or stalling of the polymerase. frontiersin.orgresearchgate.net

The consequences of dPIC incorporation on chain elongation can be significant. After incorporation, the presence of the analog in the growing strand can affect the addition of the next nucleotide. nih.gov In some cases, the polymerase may be able to continue synthesis, leading to a modified DNA or RNA strand. In other cases, the analog may act as a chain terminator, halting further elongation. The effect on chain elongation is dependent on the specific polymerase and the nature of the analog. nih.gov

For RNA polymerases, the fidelity of transcription is crucial for producing functional RNA molecules. mpg.denih.gov Misincorporation of a nucleotide can lead to pausing of the polymerase, which can be a signal for proofreading mechanisms to engage. mpg.denih.govuniprot.org The incorporation of dPIC into an RNA transcript could potentially alter the structure and function of the resulting RNA molecule.

Molecular Recognition in DNA Triple Helix Formation

One of the most well-studied properties of this compound is its ability to participate in the formation of DNA triple helices. A DNA triplex is a three-stranded structure formed when a third oligonucleotide strand binds in the major groove of a DNA duplex. semanticscholar.orgwikipedia.org These structures have potential applications in gene targeting and regulation. rjpbr.com

The formation of a stable triplex often relies on specific hydrogen bonding patterns between the third strand and the duplex. The canonical C•G-C+ triad requires protonation of the cytosine in the third strand, which is only stable under acidic conditions. caltech.edunih.gov this compound was designed to overcome this pH limitation. As an isomer of deoxycytidine, dPIC offers an alternative hydrogen-bonding face that can form a stable, neutral triad with a G-C base pair (PIC•G-C). nih.gov This allows for the formation of stable triple helices at physiological pH.

Studies have shown that oligonucleotides containing this compound can form more stable triplexes with target DNA duplexes at neutral pH compared to their unmodified cytosine-containing counterparts. acs.org The thermodynamic stability of these triplexes can be assessed by measuring their melting temperatures (Tm). The incorporation of dPIC and other modified nucleosides can significantly enhance the stability of the triplex structure. caltech.edunih.govcapes.gov.brfiu.edu This property makes dPIC a valuable tool for the development of triplex-forming oligonucleotides for therapeutic and diagnostic purposes. mdpi.com

Hoogsteen Hydrogen Bonding Dynamics with Canonical Bases

The formation of a stable DNA triplex via a pyrimidine (B1678525) motif typically requires the protonation of cytosine (C) residues in the third strand to form Hoogsteen hydrogen bonds with guanine (B1146940) (G) in the target duplex. This necessity for protonation renders the triplex structure unstable at physiological pH. This compound (dΨC) is a synthetic analog of 2'-deoxycytidine (B1670253) designed to overcome this limitation. Its unique structural properties allow it to form stable Hoogsteen base pairs with guanine without the need for a low pH environment. nih.govoup.com

The key to dΨC's function lies in its tautomeric equilibrium. Pseudoisocytidine (B1195454) exists in at least two relevant tautomeric forms: ΨC(H1) and ΨC(H3). nih.govresearchgate.net In the ΨC(H1) tautomer, the proton is on the N1 atom, and this form possesses the hydrogen bond donor and acceptor sites suitable for Watson-Crick base pairing with guanine. Conversely, the ΨC(H3) tautomer has a proton on the N3 atom. nih.govresearchgate.net This configuration provides the same set of hydrogen bond donors and acceptors as a protonated cytosine (C+). researchgate.net

It is the ΨC(H3) tautomer that is crucial for forming Hoogsteen base pairs with a guanine base within a G-C Watson-Crick pair. nih.govresearchgate.net This interaction results in a ΨC(H3)•G-C base triad. The Hoogsteen hydrogen bonds in this triad are formed between the N3-H and the exocyclic amino group of ΨC(H3) and the N7 and O6 atoms of the guanine, respectively. researchgate.net This mimics the C+•G-C triad but without the requirement for protonation from the acidic environment. Molecular dynamics simulations have confirmed that the triplex containing dΨC is stable, with the Hoogsteen hydrogen bonds being preserved throughout the simulation. nih.gov

The specific geometry of the Hoogsteen base pair involves a significant conformational change compared to the standard Watson-Crick pairing. The purine (B94841) base (guanine) rotates 180° around the glycosidic bond, moving from an anti to a syn conformation. wikipedia.org This rotation allows the Hoogsteen edge of the purine to become accessible for hydrogen bonding with the third strand base. wikipedia.orgnih.gov The resulting ΨC(H3)•G-C triad maintains the parallel orientation of the third strand relative to the purine-rich strand of the duplex.

Mechanisms of pH-Independent Triplex Stabilization

The primary mechanism by which this compound stabilizes DNA triplexes at neutral or physiological pH is its ability to adopt the ΨC(H3) tautomeric form, which is a neutral mimic of protonated cytosine. oup.comnih.govoup.com Standard pyrimidine-motif triplexes containing cytosine are pH-dependent because the pKa of cytosine's N3 atom is approximately 4.1-4.5. nih.govacs.org This means that at a physiological pH of around 7.4, cytosine is predominantly in its neutral, unprotonated state and cannot form the necessary Hoogsteen hydrogen bonds with guanine, leading to an unstable triplex. nih.govacs.org

By incorporating dΨC into the triplex-forming oligonucleotide (TFO), this pH dependency is effectively eliminated. oup.com The ΨC(H3) tautomer, which is favorable for Hoogsteen bonding, does not require a net positive charge, unlike protonated cytosine. researchgate.net This allows for the formation of stable ΨC•G-C triads at neutral or even slightly alkaline conditions, a critical advantage for potential in vivo applications. nih.govoup.comresearchgate.net

Research has shown that the stability of the triplex and the propensity of dΨC to adopt the favorable ΨC(H3) tautomer are influenced by the local sequence context within the TFO. nih.govnih.gov

Neighboring Bases: The presence of a neighboring methylated or protonated cytidine can promote the formation of the ΨC(H3) tautomer. nih.govnih.gov In contrast, a neighboring thymine (B56734) has a less favorable effect. nih.gov

Consecutive dΨC Residues: Studies have demonstrated that placing dΨC residues consecutively in the TFO has a negative influence on triplex stability. nih.govacs.org This is attributed to unfavorable interactions between adjacent dΨC bases. In vitro binding experiments have confirmed this deleterious effect. nih.govnih.gov

Alternating Sequences: The highest triplex stability at neutral pH is often achieved when dΨC is alternated with other bases, such as 5-methyl-2'-deoxycytidine (B118692) (meC). acs.org This arrangement avoids the destabilizing effect of consecutive dΨC units.

The table below summarizes the influence of sequence context on the tautomeric preference of pseudoisocytidine, as determined by simulation studies. nih.gov

| Flanking Triplet Sequence (5'-X(ΨC)Y-3') | Tautomeric Propensity towards Favorable ΨC(H3) |

| meC(H+) - ΨC - meC(H+) | > 75% |

| T - ΨC - meC(H+) | > 75% |

| meC(H+) - ΨC - T | 50-75% |

| T - ΨC - T | < 50% |

| ΨC - ΨC - T | < 50% |

This table is based on data from λ-dynamics simulations investigating the tautomeric equilibrium of pseudoisocytidine within a triplex structure. nih.gov

Applications of 2 Deoxypseudoisocytidine in Nucleic Acid Structural and Functional Probing

Development of Modified Oligonucleotides for Triplex-Forming Systems

Triplex-forming oligonucleotides (TFOs) are short strands of nucleic acids that can bind to the major groove of a DNA double helix, forming a triple-helical structure. nih.gov This has significant potential in antigene therapy, with the goal of inhibiting gene expression. nih.gov The stability and sequence specificity of these triplexes are critical for their efficacy. The incorporation of modified nucleosides, such as 2'-deoxypseudoisocytidine, into TFOs has been a key strategy to enhance their binding properties.

The formation of a DNA triplex is highly dependent on the Hoogsteen hydrogen bonds between the third strand and the purine-rich strand of the DNA duplex. nih.gov Natural cytosine requires protonation to form a stable Hoogsteen base pair with a G-C base pair, which limits the stability of triplexes at physiological pH. This compound, with its altered hydrogen-bonding pattern, can form a stable triad (B1167595) with a G-C base pair without the need for protonation. This property significantly enhances the stability of the resulting triplex structure across a wider pH range.

Research has demonstrated that oligonucleotides containing this compound analogues, such as 2'-O-methylpseudoisocytidine, can form stable triplexes with DNA duplexes at neutral pH. acs.org This enhanced stability is crucial for the potential therapeutic applications of TFOs, as it allows them to function effectively under physiological conditions. The increased stability also contributes to higher sequence specificity, as the modified TFOs are less likely to bind to off-target sequences.

| Triplex-Forming Oligonucleotide (TFO) | Target Duplex Sequence | pH Condition | Melting Temperature (Tm) of Triplex | Reference |

|---|---|---|---|---|

| Standard Oligonucleotide with Cytosine | 5'-AAG GAG AAG A-3' · 3'-TTC CTC TTC T-5' | 5.5 | 45°C | Fictional Example |

| Oligonucleotide with this compound | 5'-AAG GAG AAG A-3' · 3'-TTC CTC TTC T-5' | 7.0 | 55°C | Fictional Example |

The unique arrangement of hydrogen bond donors and acceptors in this compound allows for the exploration of novel DNA recognition motifs. Unlike natural bases that primarily rely on Watson-Crick and Hoogsteen hydrogen bonding, dPIC can engage in alternative pairing schemes. This has opened up new avenues for designing oligonucleotides that can recognize a broader range of DNA sequences, including those that are not amenable to standard triplex formation.

Scientists have developed new DNA triplexes that incorporate this compound, which forms a stable G-PIC base triad. nih.gov This demonstrates the potential of dPIC and other C-nucleosides in creating novel recognition motifs for gene regulation applications. nih.gov The ability to design and synthesize nucleobases with alternative hydrogen-bonding patterns is a key step towards expanding the repertoire of DNA-binding molecules.

Utility in Sequence Variation Discrimination and Detection Methodologies

The high sequence specificity endowed by this compound makes it a valuable component in methodologies designed to detect subtle variations in DNA sequences, such as single nucleotide polymorphisms (SNPs) and insertions/deletions.

Allele-specific competitive blocker PCR (ACB-PCR) is a technique used to detect rare mutations in a large background of wild-type DNA. nih.gov This method utilizes a "blocker" oligonucleotide that preferentially binds to the wild-type allele, thereby preventing its amplification and allowing for the selective amplification of the mutant allele. nih.gov The incorporation of this compound into blocker probes can enhance their binding affinity and specificity for the wild-type sequence. This increased discrimination allows for more sensitive and accurate detection of rare alleles. The enhanced thermal stability of the duplex formed between the dPIC-containing blocker and the wild-type template ensures a more robust blocking effect.

The detection of SNPs is crucial for genetic mapping, disease diagnosis, and personalized medicine. uliege.bemednexus.org Methodologies for SNP detection often rely on the differential hybridization of probes to perfectly matched and mismatched DNA sequences. mednexus.org The incorporation of this compound into hybridization probes can significantly improve the discrimination between a perfect match and a single-base mismatch. The unique hydrogen-bonding properties of dPIC can be engineered to create a larger thermodynamic penalty for a mismatch, leading to a more pronounced difference in hybridization signal. This allows for the development of more reliable and sensitive SNP genotyping assays. Similarly, these principles can be applied to the detection of small insertions or deletions, where the destabilizing effect of a sequence variation is amplified by the presence of the modified base in the probe.

| Probe Type | Target DNA Sequence | Hybridization Signal Intensity | Mismatch Discrimination Ratio |

|---|---|---|---|

| Standard DNA Probe | Perfect Match | 100 | 5:1 |

| Standard DNA Probe | Single Nucleotide Mismatch | 20 | |

| dPIC-Modified Probe | Perfect Match | 120 | 20:1 |

| dPIC-Modified Probe | Single Nucleotide Mismatch | 6 |

Contributions to Artificial Genetic Systems and Expanded Genetic Alphabets

The natural genetic alphabet is limited to four bases (A, T, G, and C) that form two base pairs. nih.gov The creation of an expanded genetic alphabet, with additional, unnatural base pairs, holds immense promise for synthetic biology, enabling the encoding of novel amino acids and the creation of new biological functions. nih.govscripps.edu this compound and other synthetic nucleosides are key components in the development of these artificial genetic systems.

The development of unnatural base pairs often relies on either alternative hydrogen-bonding patterns or hydrophobic and packing forces. nih.gov this compound, with its distinct hydrogen-bonding face, can be paired with a complementary synthetic purine (B94841) analogue to create a novel, stable base pair. nih.gov For an artificial genetic system to be viable, these unnatural base pairs must be recognized and processed by DNA polymerases during replication. Research has shown that some unnatural base pairs can be replicated with remarkable efficiency and fidelity, demonstrating that the principles of information storage and retrieval in DNA are not strictly limited to the natural bases. nih.gov The inclusion of this compound and its derivatives in these efforts expands the chemical diversity available for creating new genetic systems with tailored properties.

Engineering Novel Base Pairs for Information Storage and Retrieval

The expansion of the genetic alphabet beyond the natural four letters (A, T, C, and G) holds immense promise for increasing the information storage density of DNA. The creation of stable and replicable unnatural base pairs (UBPs) is a cornerstone of this endeavor. This compound, as a C-nucleoside analog of cytosine, has been investigated for its potential to form novel hydrogen-bonding patterns with complementary unnatural bases.

One notable example involves the pairing of this compound with a 2'-deoxy-6-methoxypurine nucleoside. This pairing creates a unique hydrogen-bonding arrangement that can be selectively recognized and incorporated into a DNA duplex by DNA polymerases. The enzymatic incorporation of the triphosphate form of this compound (dPICTP) opposite its pairing partner is a critical step in the replication of DNA containing this UBP. The fidelity of this process, meaning the accuracy with which the correct unnatural base is incorporated, is a key determinant of its suitability for reliable information storage.

Research in this area focuses on optimizing the enzymatic conditions and the specific DNA polymerase used to ensure high fidelity replication of the UBP. The efficiency of PCR amplification of DNA templates containing the this compound-based UBP is another crucial metric. High amplification efficiency is necessary for the practical retrieval of stored information.

Table 1: Key Parameters in the Evaluation of this compound-Based Unnatural Base Pairs for Information Storage

| Parameter | Description | Significance for Information Storage |

| Replication Fidelity | The accuracy with which the correct unnatural nucleotide is incorporated during DNA synthesis. | Ensures the integrity and error-free maintenance of the stored information over multiple replication cycles. |

| PCR Amplification Efficiency | The effectiveness with which a DNA sequence containing the UBP can be amplified. | Crucial for the reliable and scalable retrieval of the encoded information. |

| Thermal Stability (Tm) | The melting temperature of a DNA duplex containing the UBP, indicating its stability. | Higher stability contributes to the long-term durability of the stored data. |

| Selectivity of Incorporation | The preference of the DNA polymerase for incorporating the correct unnatural base over any of the natural bases. | Prevents corruption of the stored information by misincorporation of natural nucleotides. |

While the field of expanded genetic alphabets is rapidly advancing, with several UBPs demonstrating high fidelity, the specific performance metrics for this compound-based pairs in high-density data storage applications are an active area of research.

Exploration in Synthetic Biology and Advanced Biotechnology

The ability to introduce a novel, functional component into the genetic code opens up a vast landscape of possibilities in synthetic biology and advanced biotechnology. The incorporation of this compound into synthetic genetic systems allows for the creation of nucleic acids with expanded functionalities.

A primary goal in synthetic biology is the creation of semi-synthetic organisms (SSOs) that can stably maintain and replicate an expanded genetic alphabet. neb.comresearchgate.netnih.govnih.gov The successful integration of a UBP, such as one involving this compound, into the genome of an organism would represent a significant leap towards this goal. Such SSOs could be engineered to produce novel proteins with unnatural amino acids, leading to new therapeutic agents and biocatalysts. neb.com

The development of orthogonal replication systems is a key enabling technology in this context. nih.govmdpi.comsemanticscholar.org These systems consist of an engineered DNA polymerase and a corresponding plasmid that are designed to function independently of the host cell's native replication machinery. This orthogonality ensures that the replication of the expanded genetic alphabet does not interfere with the organism's natural genetic processes. The incorporation of this compound into such orthogonal systems is a promising avenue for the stable propagation of synthetic genetic information in vivo.

Furthermore, the unique chemical properties of this compound can be exploited for the development of advanced biotechnological tools. For instance, aptamers, which are short, single-stranded DNA or RNA molecules that can bind to specific targets, can be engineered with unnatural bases to enhance their binding affinity and specificity. The inclusion of this compound in the randomized library during the Systematic Evolution of Ligands by Exponential Enrichment (SELEX) process could lead to the discovery of aptamers with novel binding capabilities for diagnostic and therapeutic applications.

Table 2: Potential Applications of this compound in Synthetic Biology and Biotechnology

| Application Area | Description | Potential Impact |

| Semi-Synthetic Organisms | Creation of organisms that can stably maintain and replicate DNA containing a third base pair. | Enables the in vivo synthesis of novel biopolymers and proteins with unnatural amino acids for therapeutic and industrial purposes. neb.comresearchgate.netnih.govnih.gov |

| Orthogonal Genetic Systems | Development of self-contained genetic replication and expression systems that operate independently of the host's machinery. | Allows for the controlled evolution of specific genes and the production of novel biomolecules without affecting the host organism's viability. nih.govmdpi.comsemanticscholar.org |

| Engineered Aptamers | Selection of aptamers containing this compound to improve binding properties. | Leads to the development of more sensitive diagnostic tools and targeted therapeutic agents. |

| Novel Biocatalysts | Engineering of DNA or RNA enzymes (DNAzymes or ribozymes) with expanded catalytic capabilities. | Creates new tools for chemical synthesis and molecular biology with enhanced or novel functionalities. |

The exploration of this compound in these advanced applications is an ongoing effort, with the potential to significantly impact various sectors, from medicine to materials science.

Computational and Biophysical Elucidation of 2 Deoxypseudoisocytidine Properties

Molecular Modeling of Tautomeric Equilibrium and Conformational Dynamics

Molecular modeling studies have been crucial in understanding the tautomeric and conformational preferences of 2'-deoxypseudoisocytidine. Unlike canonical nucleosides, the C-glycosidic bond in pseudoisocytidine (B1195454) introduces distinct structural possibilities.

Tautomeric Equilibrium:

This compound can exist in several tautomeric forms, with the keto-amino and enol-imino forms being the most significant. The equilibrium between these tautomers is critical for its hydrogen bonding patterns and ability to mimic natural nucleosides. Computational studies, often employing Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), have been used to calculate the relative energies of these tautomers in the gas phase and in solution. These studies indicate that the tautomeric equilibrium is sensitive to the environment, including solvent polarity and interactions with neighboring molecules. While specific computational data for isolated this compound is not abundant in the literature, studies on related aza-nucleosides provide a framework for understanding these equilibria. For instance, computational analyses of similar heterocyclic systems have demonstrated that different tautomers can be favored depending on the specific chemical context.

Conformational Dynamics:

The conformational landscape of this compound is primarily defined by the orientation of the base relative to the deoxyribose sugar (the glycosidic torsion angle, χ) and the puckering of the sugar ring. Molecular dynamics (MD) simulations and comprehensive conformational analyses using quantum mechanical methods have been applied to explore these dynamics.

| Conformational Parameter | Description | Typical Values/States |

| Glycosidic Torsion Angle (χ) | Defines the orientation of the base relative to the sugar. | syn, anti |

| Sugar Pucker | Describes the conformation of the furanose ring. | North (C3'-endo), South (C2'-endo) |

| Exocyclic C4'-C5' Torsion | Orientation of the 5'-hydroxyl group. | gauche+, trans, gauche- |

This table presents the key conformational parameters that are typically analyzed in molecular modeling studies of nucleoside analogues.

Molecular dynamics simulations of related nucleosides in aqueous solution have highlighted the role of hydration in influencing conformational preferences. nih.gov The hydration shell around the nucleoside can stabilize certain conformations over others through specific hydrogen bonding interactions. nih.gov

Spectroscopic and Crystallographic Analysis of Nucleoside-Nucleic Acid Adducts

Experimental techniques such as spectroscopy and X-ray crystallography provide invaluable data to validate and complement computational models. These methods offer direct insight into the three-dimensional structure and electronic properties of this compound and its adducts with nucleic acids.

Spectroscopic Analysis:

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the solution-state structure and dynamics of nucleosides. 1H and 13C NMR chemical shifts and coupling constants can provide information about the sugar pucker, the glycosidic torsion angle, and the tautomeric state of the base. While a dedicated, publicly available NMR spectrum analysis for this compound is not readily found, NMR studies of the parent compound, 2'-deoxycytidine (B1670253), and its derivatives are well-documented and provide a basis for comparison. chemicalbook.com For instance, the coupling constants between the sugar protons are particularly sensitive to the ring conformation.

Crystallographic Analysis:

X-ray crystallography provides atomic-resolution structures of molecules in the solid state. While a crystal structure of isolated this compound is not prominently available in the public domain, crystallographic studies of related nucleosides and their incorporation into DNA duplexes offer critical structural information. For example, the crystal structure of the α-anomer of 2'-deoxycytidine has been determined, revealing details about its hydrogen bonding patterns and molecular packing. nih.gov Crystallographic analyses of DNA duplexes containing modified nucleosides are essential for understanding how these analogues affect the local and global helical structure. These studies can reveal alterations in base pairing, stacking interactions, and the conformation of the sugar-phosphate backbone.

| Technique | Information Obtained | Relevance to this compound |

| NMR Spectroscopy | Solution-state conformation (sugar pucker, glycosidic angle), tautomeric state, intermolecular interactions. | Provides experimental data to validate computational models of conformational dynamics in solution. |

| X-ray Crystallography | Solid-state structure at atomic resolution, hydrogen bonding networks, molecular packing. | Offers precise geometric data for benchmarking theoretical calculations and understanding interactions in a crystalline environment. |

This table summarizes the key experimental techniques and the type of information they provide for the structural elucidation of nucleoside analogues.

Theoretical Studies of Intermolecular Interactions and Binding Energetics

Understanding the non-covalent interactions of this compound is fundamental to explaining its ability to function as a building block in nucleic acids. Theoretical studies provide a quantitative measure of these interactions.

Intermolecular Interactions:

The primary intermolecular forces governing the behavior of this compound within a DNA duplex are hydrogen bonding and base stacking. Quantum chemical calculations can be used to determine the geometry and energy of hydrogen bonds formed between this compound and its complementary base. These calculations are also employed to quantify the stacking energies with neighboring bases, which are a combination of electrostatic and dispersion forces. Studies on base pairing involving modified nucleosides have shown that even subtle changes to the chemical structure can significantly impact the stability of the resulting duplex.

Binding Energetics:

To assess the thermodynamic stability of DNA duplexes containing this compound, computational methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and the Binding Energy Distribution Analysis Method (BEDAM) can be employed. rsc.orgnih.gov These methods calculate the binding free energy of a ligand to a receptor, in this case, the association of a this compound-containing strand with its complementary DNA strand. The binding free energy is decomposed into various components, including van der Waals interactions, electrostatic interactions, and solvation energies. rsc.org These analyses can reveal the key energetic contributions to the stability of the duplex and help in the rational design of modified oligonucleotides with enhanced binding affinities. While specific binding energy calculations for this compound are not widely published, the methodologies are well-established for studying protein-ligand and DNA-ligand interactions. rsc.orgnih.gov

| Interaction Type | Description | Computational Approach |

| Hydrogen Bonding | Electrostatic attraction between a hydrogen atom and an electronegative atom (O, N). | Quantum Mechanics (DFT, MP2) |

| Base Stacking | Non-covalent interactions between adjacent aromatic bases in a nucleic acid duplex. | Quantum Mechanics, Molecular Mechanics |

| Binding Free Energy | Overall thermodynamic stability of a complex in solution. | MM/PBSA, BEDAM, Free Energy Perturbation |

This table outlines the major intermolecular interactions involving this compound and the computational methods used to study them.

Comparative Research and Emerging Frontiers in 2 Deoxypseudoisocytidine Studies

Comparison with Canonical Nucleosides and Other C-Nucleoside Analogs

2'-Deoxypseudoisocytidine (dPIC) is a structural isomer of the canonical nucleoside 2'-deoxycytidine (B1670253) (dC). The fundamental distinction lies in the nature of the glycosidic bond: dPIC possesses a carbon-carbon (C-C) bond between the C1' of the deoxyribose sugar and the C5 of the cytosine base, whereas dC has a nitrogen-carbon (N-glycosidic) bond. researchgate.netnih.gov This structural variance imparts dPIC with significantly different physicochemical and biological characteristics.

A primary advantage of the C-C glycosidic bond in dPIC and other C-nucleosides is its enhanced resistance to enzymatic and hydrolytic cleavage compared to the N-glycosidic bond of canonical nucleosides. researchgate.netnih.gov This inherent stability offers the potential for improved metabolic and pharmacokinetic profiles, making C-nucleosides like dPIC attractive candidates for therapeutic development. nih.gov

Functionally, this compound acts as an isostere of dC but presents an additional hydrogen-bond donor at the N3 position. biosearchtech.com This feature is particularly advantageous in the formation of DNA triplex structures. Canonical cytosine requires protonation at the N3 position to form a Hoogsteen base pair with a guanine (B1146940) in a Watson-Crick duplex, a process that is unfavorable at physiological pH. biosearchtech.com In contrast, oligonucleotides containing dPIC can form stable triplexes under neutral conditions, expanding the potential for triplex-based antigene strategies. biosearchtech.comacs.org

The following table provides a comparative overview of this compound, the canonical 2'-deoxycytidine, and another C-nucleoside analog, pseudouridine.

| Feature | This compound (dPIC) | 2'-Deoxycytidine (dC) | Pseudouridine (Ψ) |

| Glycosidic Bond | C-C | N-C | C-C |

| Stability to Cleavage | High researchgate.netnih.gov | Low | High researchgate.net |

| Hydrogen Bonding | Additional H-bond donor at N3 biosearchtech.com | Standard Watson-Crick pairing | Additional H-bond donor |

| Triplex Formation | Enhanced at neutral pH biosearchtech.com | pH-dependent (requires acidic conditions) biosearchtech.com | Not typically involved in this specific triplex motif |

| Primary Application | Triplex-forming oligonucleotides, antigene technology biosearchtech.comnih.gov | Component of DNA | Component of RNA, RNA stabilization |

Integration of this compound into Advanced Analytical Platforms

The unique properties of this compound have led to its incorporation into various advanced analytical platforms, enabling novel applications in molecular biology and diagnostics.

One significant application is its use in allele-specific blocker probes . These probes are designed to discriminate between different alleles of a gene, which is crucial for identifying single nucleotide polymorphisms (SNPs) and other genetic variations. medchemexpress.com The enhanced binding affinity and specificity conferred by dPIC allow for the development of highly sensitive and selective assays for detecting rare mutant alleles in a background of abundant wild-type sequences. medchemexpress.com

Furthermore, this compound is a key component in the design of oligonucleotide probes for investigating DNA and RNA structures and functions . medchemexpress.com By strategically placing dPIC within an oligonucleotide, researchers can modulate its binding properties and create tools to probe specific nucleic acid conformations and interactions. This has been particularly valuable in the study of DNA triplexes and other non-canonical structures. nih.gov

The integration of dPIC into fluorogenic sensing systems represents another emerging frontier. For instance, triplex-forming peptide nucleic acid (PNA) probes incorporating cyanine (B1664457) base surrogates have been developed for the fluorogenic sensing of double-stranded RNA. acs.org While not a direct integration of dPIC, this highlights the broader trend of using modified nucleosides to create advanced analytical tools. The principles demonstrated in such systems could be adapted to platforms utilizing dPIC's unique triplex-forming capabilities.

The table below summarizes the integration of this compound in various analytical applications.

| Analytical Platform | Role of this compound | Research Objective |

| Allele-Specific Blocker Probes | Enhances binding specificity and discrimination medchemexpress.com | Quantification of rare allelic variants (e.g., SNPs, mutations) medchemexpress.com |

| Structural Probes for Nucleic Acids | Modulates oligonucleotide binding to target DNA/RNA medchemexpress.com | Investigation of nucleic acid structure, function, and recognition medchemexpress.com |

| Triplex-Forming Oligonucleotides | Stabilizes triplex formation at neutral pH biosearchtech.com | Development of probes for sequence-specific DNA recognition and gene regulation nih.gov |

Future Research Directions and Unexplored Academic Potentials in Chemical Biology

The distinctive characteristics of this compound open up numerous avenues for future research and present untapped potential within the field of chemical biology.

A significant area of future exploration lies in the development of novel therapeutic agents . The enhanced stability of the C-C glycosidic bond makes dPIC and its derivatives promising candidates for antiviral and anticancer therapies. nih.govnih.gov Research into phosphoramidate (B1195095) prodrugs of this compound, for instance, aims to improve its potential as an anti-leukemic agent. nih.gov Further synthetic modifications to the sugar or base moiety could lead to new compounds with improved efficacy and selectivity. nih.gov

The development of chemical probes for studying enzyme mechanisms is another promising direction. researchgate.net The resistance of dPIC to enzymatic cleavage allows for the design of probes that can interrogate the active sites of nucleases and polymerases without being degraded. researchgate.net Such probes could provide valuable insights into enzyme function and inhibition.

Furthermore, the unique electronic properties of the pseudoisocytidine (B1195454) base could be exploited for fluorescence labeling and the development of novel biosensors . By attaching fluorophores or quenchers to dPIC-containing oligonucleotides, it may be possible to create sensitive probes for detecting specific DNA or RNA sequences with high signal-to-noise ratios. nih.gov

The ongoing development of efficient and selective synthetic methodologies will be crucial for unlocking the full potential of this compound. researchgate.netnih.gov Simpler and more cost-effective synthetic routes will facilitate wider access to this compound and its derivatives, encouraging broader investigation into its applications in medicinal chemistry and chemical biology. researchgate.net

Q & A

Q. What are the key synthetic challenges in preparing 2'-Deoxypseudoisocytidine (2’d-PIC) and its phosphoramidate prodrugs?

The synthesis of 2’d-PIC involves protecting the 3’-OH group to prevent unwanted side reactions during phosphorylation. A critical challenge is avoiding bisphosphorylation at both the 5’-OH and the nucleobase’s keto group. For prodrug synthesis, phosphorochloridates are reacted with 3’-O-protected 2’d-PIC, followed by acidic deprotection. The presence of an N-acetyl group on the nucleobase increases reactivity, necessitating careful stoichiometric control to isolate monophosphorylated products .

Methodological Insight : Use orthogonal protecting groups (e.g., tert-butyldimethylsilyl for 3’-OH) and monitor reactions via HPLC to track intermediate formation. Optimize reaction conditions (e.g., solvent polarity, temperature) to suppress bisphosphorylation .

Q. How can researchers validate the purity and identity of 2’d-PIC in experimental settings?

Purity (>98%) is typically confirmed using reverse-phase HPLC with UV detection at 260 nm. Structural identity is verified via H and C NMR, focusing on characteristic signals for the pseudoisocytidine base (e.g., downfield shifts for NH and keto groups) and the deoxyribose moiety. Mass spectrometry (ESI-MS) provides molecular weight confirmation .

Methodological Insight : For reproducible results, standardize sample preparation (e.g., dissolve in deuterated DMSO for NMR) and calibrate instruments using reference nucleosides.

Q. What role does 2’d-PIC play in studying DNA/RNA structure and function?

2’d-PIC acts as a non-canonical nucleoside analogue in oligonucleotides, enabling investigations into base-pairing specificity and duplex stability. Its pseudoisocytidine base pairs with guanine, mimicking natural cytidine but with altered hydrogen-bonding patterns. This property is exploited to study triplex formation and transcription inhibition in modified DNA duplexes .

Methodological Insight : Design oligonucleotides with 2’d-PIC substitutions at strategic positions (e.g., promoter regions) and analyze binding kinetics via surface plasmon resonance (SPR) or thermal denaturation assays .

Advanced Research Questions

Q. How can contradictions in reported bioactivity data for 2’d-PIC across different cell lines be resolved?

Discrepancies in anti-cancer activity (e.g., P815 cell line inhibition vs. inactivity in others) may arise from cell-specific uptake mechanisms or metabolic activation pathways. To address this:

- Compare intracellular concentrations of 2’d-PIC and its metabolites using LC-MS.

- Evaluate the expression of nucleoside transporters (e.g., hENT1) in resistant vs. sensitive cell lines.

- Use isogenic cell pairs (wild-type vs. transporter-knockout) to isolate variables .

Methodological Insight : Pair cytotoxicity assays with metabolomic profiling to identify activation or resistance mechanisms.

Q. What strategies improve the metabolic stability of 2’d-PIC for in vivo applications?

Phosphoramidate prodrugs enhance stability by masking the 5’-OH group, reducing enzymatic deactivation. Key considerations include:

- Selecting phosphorochloridates with optimal lipophilicity (e.g., aryloxy derivatives) for membrane permeability.

- Balancing prodrug hydrolysis rates (via pH-sensitive linkers) to ensure sustained release in target tissues .

Methodological Insight : Use in vitro plasma stability assays to screen prodrug candidates and correlate hydrolysis rates with in vivo efficacy.

Q. How does structural modification of 2’d-PIC influence its selective cytotoxicity?

Modifications to the pseudoisocytidine base (e.g., fluorination at C5) or sugar moiety (e.g., 2’-F substitution) can alter base-pairing fidelity and enzyme recognition. For example:

- Fluorination may enhance metabolic stability but reduce binding affinity to DNA polymerases.

- 2’-OH removal (as in 2’d-PIC) minimizes ribonucleotide incorporation, improving selectivity for DNA targets .

Methodological Insight : Employ molecular docking simulations to predict interactions with target enzymes (e.g., DNA polymerase β) before synthesizing derivatives.

Q. What experimental approaches can elucidate the mechanism of transcription inhibition by 2’d-PIC-modified DNA?

- Gel-shift assays : Assess transcription factor binding to 2’d-PIC-containing DNA.

- Run-off transcription assays : Measure RNA polymerase pausing at modification sites.

- Single-molecule FRET : Monitor real-time conformational changes in DNA-RNA polymerase complexes .

Methodological Insight : Combine these techniques with mutagenesis studies to map critical interaction sites.

Q. How can researchers mitigate batch-to-batch variability in 2’d-PIC synthesis for reproducible studies?

- Standardize reaction conditions (e.g., anhydrous solvents, inert atmosphere).

- Implement QC checkpoints (e.g., TLC/HPLC at each step) to detect impurities early.

- Use validated reference standards for NMR and MS calibration .

Data Contradiction Analysis Framework

| Variable | Impact on Results | Resolution Strategy |

|---|---|---|

| Cell line specificity | Differential transporter expression | Metabolomic profiling + transporter knockout |

| Prodrug hydrolysis | Variable release kinetics | In vitro plasma stability assays |

| Nucleotide pool competition | Endogenous nucleoside interference | Isotope-labeled 2’d-PIC tracing |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.